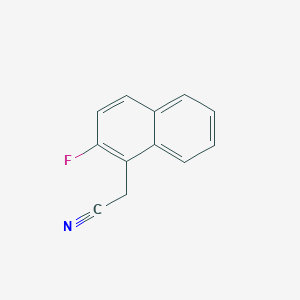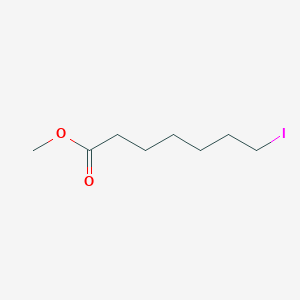
Methyl 7-iodoheptanoate
描述
Methyl 7-iodoheptanoate is an organic compound with the molecular formula C8H15IO2. It is a derivative of heptanoic acid, where the seventh carbon is substituted with an iodine atom and the carboxylic acid is esterified with methanol. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .
作用机制
Target of Action
Methyl 7-iodoheptanoate is a significant compound used in the synthesis of codlemone , the sex pheromone of the codling moth . It also plays an essential role in the synthesis of prostaglandin derivatives .
Mode of Action
It is known to interact with its targets to produce codlemone and prostaglandin derivatives .
Biochemical Pathways
This compound is involved in the synthesis of codlemone and prostaglandin derivatives . Codlemone is a sex pheromone that significantly affects the behavior of the codling moth . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Pharmacokinetics
Result of Action
The result of this compound’s action is the production of codlemone and prostaglandin derivatives . Codlemone is used in the development of pollution-free insecticides , while prostaglandin derivatives have various physiological effects .
生化分析
Biochemical Properties
Methyl 7-iodoheptanoate plays a crucial role in biochemical reactions, particularly in the synthesis of prostaglandin derivatives. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound interacts with enzymes such as cyclooxygenases, which are responsible for the conversion of arachidonic acid to prostaglandins. The nature of these interactions involves the incorporation of the this compound moiety into the prostaglandin structure, thereby influencing its biological activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into prostaglandin derivatives can affect the signaling pathways mediated by prostaglandin receptors, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with enzymes and other biomolecules. This compound can act as a substrate for cyclooxygenases, leading to the formation of prostaglandin derivatives. These derivatives can then bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as the modulation of prostaglandin-mediated signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of prostaglandin derivatives. It interacts with enzymes such as cyclooxygenases and other cofactors that facilitate its incorporation into prostaglandin structures. This interaction can affect metabolic flux and the levels of various metabolites within the cell . The presence of this compound can alter the balance of prostaglandin synthesis, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound can be taken up by cells through passive diffusion or active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches the appropriate sites of action, where it can interact with enzymes and other biomolecules to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 7-iodoheptanoate can be synthesized through several methods. One common approach involves the iodination of heptanoic acid derivatives. For instance, starting from 7-chloroheptanoic acid, the compound can be synthesized via nucleophilic substitution with sodium iodide in the presence of a polar aprotic solvent like acetone . Another method involves the use of dihydropyran as a starting material, which undergoes a series of five steps to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions: Methyl 7-iodoheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or cyanides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 7-thioheptanoates, 7-aminoheptanoates, or 7-cyanoheptanoates.
Reduction: 7-iodoheptanol.
Oxidation: 7-iodoheptanoic acid
科学研究应用
Methyl 7-iodoheptanoate is used in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways involving iodinated organic molecules.
Medicine: It is a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
相似化合物的比较
Methyl 7-bromoheptanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 7-chloroheptanoate: Contains a chlorine atom instead of iodine.
Heptanoic acid derivatives: Various derivatives with different substituents on the seventh carbon.
Uniqueness: Methyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine or chlorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of a wide range of organic compounds .
属性
IUPAC Name |
methyl 7-iodoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBXQHVKAAGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


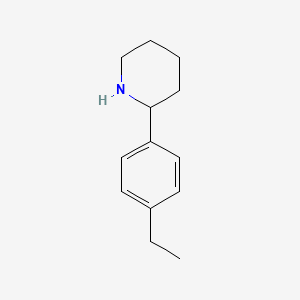
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)
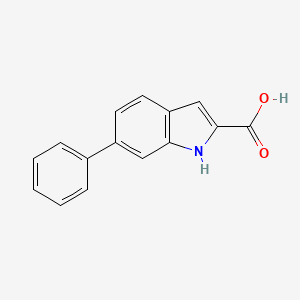
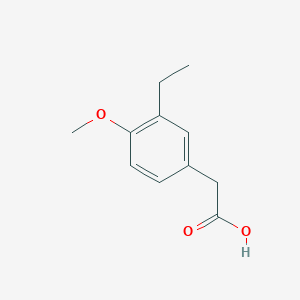
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)
![N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3133166.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
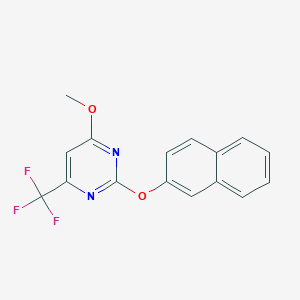
![N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide](/img/structure/B3133181.png)
